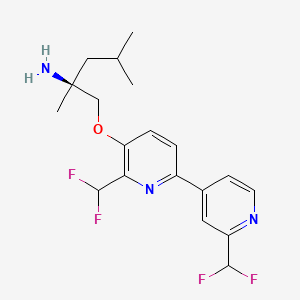

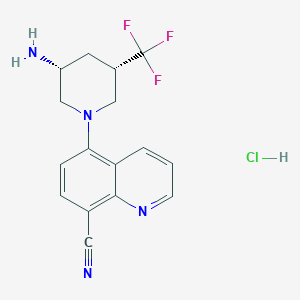

SHP2-IN-6 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

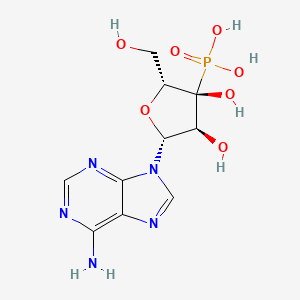

This compound has an IC50 value of 25.8 nM and is primarily used in scientific research to study its effects on various cellular signaling pathways, particularly those involved in cancer . SHP2 is a critical regulator in multiple oncogenic pathways, making SHP2-IN-6 (hydrochloride) a valuable tool in cancer research .

Preparation Methods

The detailed synthetic route and reaction conditions are outlined in patent WO2017211303A1, compound 7 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and solubility .

Chemical Reactions Analysis

SHP2-IN-6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be employed to convert specific functional groups to their reduced forms.

Scientific Research Applications

SHP2-IN-6 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used to study the effects of SHP2 inhibition on various chemical reactions and pathways.

Biology: Employed in cellular and molecular biology to investigate the role of SHP2 in cell signaling and regulation.

Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases involving SHP2 dysregulation

Industry: Applied in the development of new drugs and therapeutic strategies targeting SHP2.

Mechanism of Action

SHP2-IN-6 (hydrochloride) exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in the regulation of multiple signaling pathways. The inhibition of SHP2 blocks both the PI3K and MEK signaling pathways, leading to downregulation of mTORC signaling and antitumor effects . SHP2-IN-6 (hydrochloride) binds to the catalytic PTP domain of SHP2, preventing its dephosphorylation activity and disrupting downstream signaling .

Comparison with Similar Compounds

SHP2-IN-6 (hydrochloride) is unique in its high potency and selectivity for SHP2. Similar compounds include:

SHP099: Another potent SHP2 inhibitor with a different binding mechanism.

CNBCA: A modified version of CNBDA, showing better potency against SHP2 enzyme activity.

RMC-4550: A SHP2 inhibitor used in combination with other targeted therapies for enhanced efficacy

Properties

IUPAC Name |

1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N6O2S.ClH/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25;/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTYVQDHPFFBBF-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2N6O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(2,6-Difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid](/img/structure/B8175928.png)

![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)